Tetra(fosfato)piperaquina tetrahidratada
Descripción general
Descripción
La piperaquina tetrafosfato tetrahidratada es un agente antimalárico que pertenece a la clase de bisquinolinas. Fue sintetizada por primera vez en la década de 1960 y se utilizó ampliamente en China e Indochina para la profilaxis y el tratamiento del paludismo . El compuesto se caracteriza por su lenta absorción y larga vida media biológica, lo que lo convierte en un fármaco asociado eficaz con los derivados de la artemisinina, que actúan rápidamente pero tienen una corta vida media biológica .
Aplicaciones Científicas De Investigación
La piperaquina tetrafosfato tetrahidratada tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La piperaquina tetrafosfato tetrahidratada ejerce sus efectos antimaláricos inhibiendo la vía de desintoxicación de la hemoglobina en los parásitos de la malaria. El compuesto se acumula en la vacuola digestiva del parásito e interfiere con la conversión de hemoglobina a hemozoina, lo que lleva a la acumulación de hemoglobina tóxica y la posterior muerte del parásito . Los objetivos moleculares y las vías exactas involucradas son similares a los de la cloroquina .
Compuestos Similares:
Cloroquina: Otro agente antimalárico de bisquinolina con un mecanismo de acción similar pero una vida media biológica más corta.
Mefloquina: Un compuesto de quinolina metanol con un mecanismo de acción diferente y una vida media más larga.
Dihidroartemisinina: Un derivado de la artemisinina utilizado en combinación con piperaquina para mejorar la eficacia antimalárica
Singularidad: La piperaquina tetrafosfato tetrahidratada es única debido a su larga vida media biológica y su lenta absorción, lo que la convierte en un fármaco asociado ideal para los derivados de la artemisinina de acción rápida. Esta combinación proporciona un efecto sinérgico, mejorando la eficacia del tratamiento y reduciendo el riesgo de desarrollo de resistencia .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de piperaquina tetrafosfato tetrahidratada implica la reacción de 7-cloro-4-quinolina con 1,3-bis(4-piperazinil)propano en presencia de ácido fosfórico. La reacción suele ocurrir en condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .
Métodos de producción industrial: La producción industrial de piperaquina tetrafosfato tetrahidratada sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La piperaquina tetrafosfato tetrahidratada experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los anillos de quinolina, afectando la actividad antimalárica del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de N-óxidos de quinolina, mientras que la reducción puede producir derivados de dihidroquinolina .
Comparación Con Compuestos Similares
Chloroquine: Another bisquinoline antimalarial agent with a similar mechanism of action but shorter biological half-life.
Mefloquine: A quinoline methanol compound with a different mechanism of action and longer half-life.
Dihydroartemisinin: An artemisinin derivative used in combination with piperaquine for enhanced antimalarial efficacy
Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .
Actividad Biológica
Piperaquine tetraphosphate tetrahydrate is an antimalarial compound primarily used in combination therapies for treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This article provides a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and potential drug interactions.
Piperaquine functions by interfering with the heme detoxification process in malaria parasites. It binds to toxic heme, preventing its polymerization into non-toxic forms, thereby leading to parasite death. This mechanism is similar to that of chloroquine but is effective against strains resistant to chloroquine .
Pharmacokinetics
The pharmacokinetic profile of piperaquine indicates that it has a long half-life, allowing for once-daily dosing in combination therapies. Studies show that piperaquine is metabolized primarily through the CYP3A4 enzyme pathway, which can lead to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors can increase plasma concentrations of piperaquine, potentially exacerbating side effects such as QTc prolongation .
Table 1: Pharmacokinetic Parameters of Piperaquine
Parameter | Value |
---|---|
Half-life | 3-6 days |
Bioavailability | ~50% |
Volume of distribution | 200-400 L |
Metabolism | CYP3A4 |
Excretion | Renal (urine) |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of piperaquine in various populations. It is often used in combination with dihydroartemisinin (DHA) in fixed-dose combinations (FDCs). A study involving children in Uganda showed that a three-day regimen significantly reduced malaria incidence compared to placebo .
Case Study: Efficacy in Pediatric Populations
- Study Design : Randomized controlled trial comparing DHA-piperaquine with standard care.
- Participants : 184 children diagnosed with malaria.
- Results : The combination therapy resulted in a significant reduction in parasitemia and improved clinical outcomes.
Drug Interactions
Piperaquine's interaction profile is crucial for its clinical use. It can affect and be affected by various medications:
- Inhibitors of CYP3A4 : Increase piperaquine levels (e.g., ketoconazole).
- Inducers of CYP3A4 : Decrease piperaquine levels (e.g., rifampicin).
- Other Antimalarials : Caution is advised when combining with other antimalarials due to potential additive effects on QTc prolongation .
Table 2: Significant Drug Interactions with Piperaquine
Drug Class | Interaction Type | Effect on Piperaquine Levels |
---|---|---|
CYP3A4 Inhibitors | Increase | Potential toxicity |
CYP3A4 Inducers | Decrease | Reduced efficacy |
Other Antimalarials | Additive | Increased risk of side effects |
Research Findings
Recent studies have focused on optimizing the dosing regimens and understanding the pharmacodynamics of piperaquine. A systematic review highlighted its role in malaria chemoprevention, particularly among vulnerable populations such as pregnant women and children .
Summary of Findings
- Efficacy Against Resistant Strains : Piperaquine remains effective against chloroquine-resistant P. falciparum.
- Safety Profile : Generally well-tolerated; however, monitoring for QTc prolongation is recommended.
- Long-term Use : Ongoing studies are assessing the long-term safety and efficacy of repeated courses in endemic areas.
Propiedades
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDGFOKTXHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52Cl2N6O20P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238640 | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
999.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915967-82-7 | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperaquine tetraphosphate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERAQUINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.